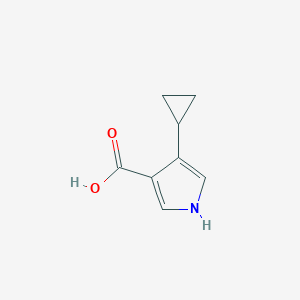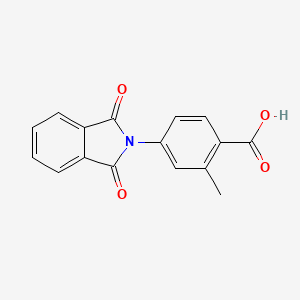![molecular formula C16H22BrNO3S B1443533 Ethyl-2-[(2-Bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-carboxylat CAS No. 1365963-56-9](/img/structure/B1443533.png)
Ethyl-2-[(2-Bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-carboxylat
Übersicht
Beschreibung
Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H22BrNO3S and its molecular weight is 388.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molekularstruktur und Eigenschaften
Die Summenformel dieser Verbindung lautet C16H22BrNO3S und ihre Molekülmasse beträgt 388.32 . Die Verbindung enthält einen Thiophenring, der ein fünfgliedriger Ring mit einem Schwefelatom ist .
Synthese
Thiophenderivate können durch verschiedene Methoden synthetisiert werden, darunter die Gewald-, Paal-Knorr-, Fiesselmann- und Hinsberg-Synthese . Diese Methoden beinhalten Kondensationsreaktionen mit verschiedenen Substraten .
Industrielle Chemie
Thiophenderivate werden in der industriellen Chemie verwendet, insbesondere als Korrosionsschutzmittel . Dies deutet darauf hin, dass unsere Verbindung möglicherweise in Industrien eingesetzt werden könnte, die Schutz vor Korrosion benötigen.
Materialwissenschaft
Thiophen-vermittelte Moleküle spielen eine wichtige Rolle in der Weiterentwicklung organischer Halbleiter . Sie werden auch bei der Herstellung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) eingesetzt .
Pharmakologische Eigenschaften
Moleküle mit dem Thiophenringsystem zeigen viele pharmakologische Eigenschaften wie Antikrebs-, entzündungshemmende, antimikrobielle, antihypertensive und antiatherosklerotische Eigenschaften . Dies deutet darauf hin, dass unsere Verbindung möglicherweise bei der Entwicklung neuer Medikamente eingesetzt werden könnte.
Arzneimittelentwicklung
Zum Beispiel hat Suprofen, ein nichtsteroidales Antirheumatikum, ein 2-substituiertes Thiophengerüst . Articain, ein in Europa verwendetes Dentalanästhetikum, ist ein 2,3,4-trisubstituiertes Thiophen . Dies deutet darauf hin, dass unsere Verbindung möglicherweise bei der Entwicklung ähnlicher Medikamente eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Thiophene-based analogs, such as Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, some thiophene-based drugs are known to act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with various enzymes and receptors in the biological systems .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemische Analyse
Biochemical Properties
Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves the inhibition or activation of the enzyme’s activity, leading to downstream effects on cellular processes .
Cellular Effects
The effects of Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the inflammatory process . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other metabolic pathways . These interactions can result in changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported into cells via transporter proteins, where it can accumulate and exert its biological effects . Additionally, binding proteins may facilitate its distribution within different cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
ethyl 2-(2-bromobutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3S/c1-3-11(17)14(19)18-15-13(16(20)21-4-2)10-8-6-5-7-9-12(10)22-15/h11H,3-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRMFLUVFFWNPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901109650 | |
| Record name | 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-[(2-bromo-1-oxobutyl)amino]-5,6,7,8-tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365963-56-9 | |
| Record name | 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-[(2-bromo-1-oxobutyl)amino]-5,6,7,8-tetrahydro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365963-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-[(2-bromo-1-oxobutyl)amino]-5,6,7,8-tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine](/img/structure/B1443452.png)
![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)
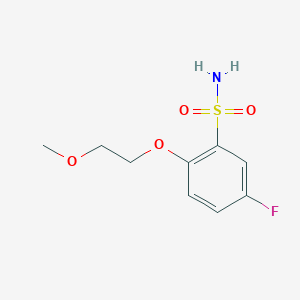
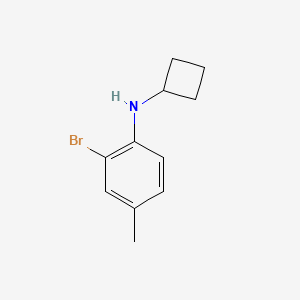
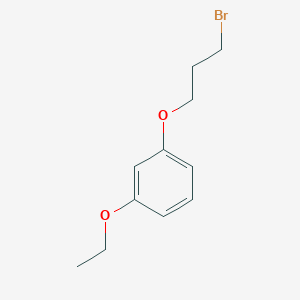
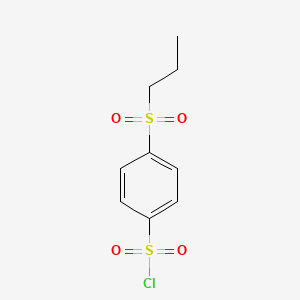
![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)
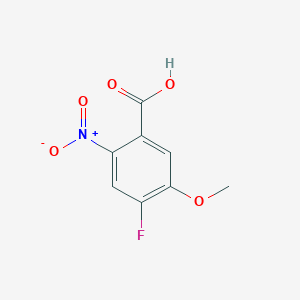
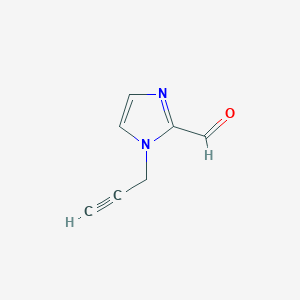
![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)
